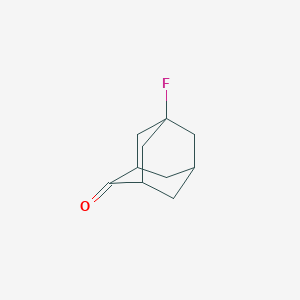

5-Fluoro-2-adamantanone

Description

Historical Overview of Adamantane (B196018) Derivatives in Organic Synthesis

Adamantane (C₁₀H₁₆) is a tricyclic hydrocarbon notable for its rigid, strain-free structure that is a subunit of the diamond crystal lattice. wikipedia.org First isolated from petroleum in 1933, its unique properties launched a new field in chemistry focused on polyhedral organic compounds. wikipedia.orgnih.gov However, the study and functionalization of adamantane were limited until a more accessible synthesis was reported by Schleyer in 1957, which involved a Lewis-acid catalyzed rearrangement. nih.govnih.govscispace.com This breakthrough made adamantane widely available, fueling extensive research into its derivatives. nih.govnih.gov

Almost immediately, adamantane derivatives found applications in medicinal chemistry. nih.gov In the early 1960s, 1-aminoadamantane hydrochloride (amantadine) was discovered to have potent antiviral activity against the Influenza A virus, marking the birth of adamantane-based drug discovery. nih.govnih.govscispace.com The introduction of the bulky, lipophilic adamantyl group into drug molecules became a common strategy to enhance their pharmacological properties and stability. scispace.compublish.csiro.aumdpi.com Over the years, adamantane derivatives have been successfully incorporated into drugs for a range of conditions, including viral infections, type 2 diabetes, and neurodegenerative disorders. publish.csiro.aumdpi.com

The Unique Influence of Fluorine Substitution on Adamantane Systems

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry and materials science to modify a compound's properties. When applied to the adamantane scaffold, fluorine substitution has several significant effects. Introducing carbon-fluorine bonds is a common approach to block metabolically labile sites, as the bridgehead carbons of the adamantane cage are prone to oxidation. publish.csiro.auuea.ac.uk The strong, polar carbon-fluorine bond can enhance metabolic stability. publish.csiro.au

Fluorination also impacts the physicochemical properties of adamantane derivatives. The high electronegativity of fluorine can subtly disrupt hydrophobic pockets in biological targets, yet this substitution is often well-tolerated. uea.ac.uk While fluorination can reduce lipophilicity, this change can lead to improved pharmacokinetic profiles. publish.csiro.auuea.ac.uk Furthermore, the introduction of fluorine atoms can alter the electronic environment of the adamantane cage, influencing its reactivity and potential for non-covalent interactions, such as halogen bonding. nih.gov The effects of fluorine substitution are highly dependent on the position and number of fluorine atoms on the adamantane framework. researchgate.net

Properties

IUPAC Name |

5-fluoroadamantan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDVRJNXUKDRAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505806 | |

| Record name | 5-Fluorotricyclo[3.3.1.1~3,7~]decan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41171-83-9 | |

| Record name | 5-Fluorotricyclo[3.3.1.1~3,7~]decan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Fluoro 2 Adamantanone and Its Precursors

Precursor-Based Synthesis Routes to 5-Fluoro-2-adamantanone

A prevalent strategy for synthesizing this compound involves multi-step pathways starting from hydroxy-substituted adamantanones. This approach hinges on the conversion of a hydroxyl group into a better leaving group, typically a halogen, which is subsequently displaced by a fluoride (B91410) ion.

Conversion from Hydroxy-Substituted Adamantanones

The foundational precursor for this route is 5-Hydroxy-2-adamantanone. This compound serves as the starting point for creating halogenated intermediates essential for the final fluorination step.

The initial step in this synthetic sequence is the conversion of the hydroxyl group in 5-Hydroxy-2-adamantanone to a chloro group, yielding 5-Chloro-2-adamantanone (B1582926). nih.govresearchgate.net A common and effective method for this transformation is the reaction of 5-Hydroxy-2-adamantanone with thionyl chloride (SOCl₂). nih.govresearchgate.net The mixture is typically refluxed for a period of about 2 hours to ensure complete conversion. nih.govresearchgate.net Following the reaction, the excess thionyl chloride is removed under vacuum, and the resulting crude 5-Chloro-2-adamantanone can be purified by dissolution in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂) and subsequent workup. researchgate.net This intermediate, 5-Chloro-2-adamantanone, is a key substrate for the subsequent introduction of fluorine. biosynth.comacs.org

Table 1: Synthesis of 5-Chloro-2-adamantanone from 5-Hydroxy-2-adamantanone

| Starting Material | Reagent | Reaction Time | Key Outcome | Reference |

|---|---|---|---|---|

| 5-Hydroxy-2-adamantanone | Thionyl Chloride (SOCl₂) | 2 hours (reflux) | Formation of 5-Chloro-2-adamantanone | nih.govresearchgate.net |

With the chlorinated precursor in hand, the next step is a halogen exchange reaction to introduce the fluorine atom. This compound can be synthesized from a halogenated adamantanone, such as 5-Bromo-2-adamantanone (B1330647). nih.govchemicalbook.com In a typical procedure, 5-Bromo-2-adamantanone is refluxed with a fluorinating agent like silver fluoride (AgF) in a dry, non-polar solvent such as cyclohexane. nih.gov The reaction is generally carried out over several hours (e.g., 12 hours) to drive the substitution to completion. nih.gov After the reaction, the product is extracted with a solvent like diethyl ether, washed to remove impurities, and dried. nih.gov The final product, a white solid of this compound, is obtained after removing the solvent under vacuum. nih.gov

Table 2: Synthesis of this compound from 5-Bromo-2-adamantanone

| Starting Material | Reagent | Solvent | Reaction Time | Key Outcome | Reference |

|---|---|---|---|---|---|

| 5-Bromo-2-adamantanone | Silver Fluoride (AgF) | Cyclohexane | 12 hours (reflux) | Formation of this compound | nih.gov |

Deoxyfluorination Strategies Involving Hydroxyl Groups in Adamantane (B196018) Systems

Deoxyfluorination represents a more direct approach to converting hydroxyl groups to fluorine atoms, bypassing the need for an intermediate halogenation step. Reagents like diethylaminosulfur trifluoride (DAST) are powerful tools for this transformation. nih.govsigmaaldrich.comsigmaaldrich.com DAST is widely used for the selective fluorination of alcohols and can be applied to hydroxylated adamantane systems. sigmaaldrich.com The reaction typically involves treating the alcohol, in this case, 5-Hydroxy-2-adamantanone, with DAST in an anhydrous solvent. nih.gov The process works by activating the hydroxyl group, which is then displaced by a fluoride anion delivered by the DAST reagent. nih.gov While specific application to 5-Hydroxy-2-adamantanone is a logical extension, the literature highlights its effectiveness on various complex alcohols, often proceeding with high stereospecificity and yield under mild conditions. nih.gov This method avoids the often harsh conditions of halogenation and subsequent substitution.

Advanced Approaches for Fluorine Introduction into Adamantanone Scaffolds

Beyond traditional precursor-based routes, advanced methodologies aim to introduce fluorine more directly or under specialized conditions, offering potential advantages in efficiency and scope.

Direct Fluorination Techniques

Direct fluorination involves the reaction of a hydrocarbon substrate with elemental fluorine (F₂), often in a highly controlled manner to manage the high reactivity of fluorine gas. Aerosol direct fluorination is a specific technique that has been successfully applied to adamantane derivatives. google.comosti.govtennessee.edu This method has been used to synthesize perfluorinated compounds like F-adamantanone from adamantanone. osti.gov While this technique can produce highly fluorinated materials, it is often difficult to control and may lead to a mixture of products, including ring-opened byproducts. google.comresearchgate.net The yield of such methods can be low, posing challenges for practical industrial application. google.com Nevertheless, it remains a powerful tool for creating novel perfluorinated and highly fluorinated diamondoid compounds. osti.gov

Aerosol Direct Fluorination Methodologies

Aerosol direct fluorination (AF) is a significant method for synthesizing perfluorinated organic compounds, including adamantane derivatives. acs.org This process involves the vaporization of organic reactants, which are then condensed or adsorbed onto aerosolized sodium fluoride particulates. acs.org These particulates are subsequently reacted with dilute fluorine gas. acs.org This technique has been successfully employed to produce a variety of perfluorinated diamondoid compounds without causing rearrangement or fragmentation of the hydrocarbon frameworks, a critical consideration for these cage-like molecules. acs.org

Research has demonstrated the synthesis of F-adamantanone, F-diamantane, and numerous chloro-F-adamantanes using this approach. acs.org For instance, F-4-oxahomoadamantan-5-one, F-4-protoadamantanone, and F-adamantane-2,6-dione have been synthesized for the first time via aerosol direct fluorination of their hydrocarbon precursors. acs.orgornl.gov The hydroxyl group in alcohols can be protected during aerosol fluorination by converting it into an acetate (B1210297) group. acs.org For example, the aerosol direct fluorination of 1-adamantyl acetate yields F-1-adamantyl trifluoroacetate (B77799) and 2-hydryl-F-1-adamantyl trifluoroacetate. acs.orgfigshare.com Similarly, F-2,6-Adamantanedione is synthesized by the aerosol direct fluorination of 2,6-adamantanedione. tennessee.edu

| Precursor | Aerosol Fluorination Product(s) | Reference(s) |

| 1-Adamantyl acetate | F-1-adamantyl trifluoroacetate and 2-hydryl-F-1-adamantyl trifluoroacetate | acs.orgfigshare.com |

| 2,6-Adamantanedione | F-2,6-Adamantanedione | tennessee.edu |

| Various Hydrocarbons | F-adamantanone, F-diamantane, Chloro-F-adamantanes | acs.org |

Electrochemical Fluorination Considerations for Adamantane Derivatives

Electrochemical fluorination has emerged as a valuable and selective method for the partial fluorination of adamantanes. acs.org This technique typically uses a fluorine source and an electrolyte, such as Et₃N-5HF, and allows for the selective introduction of fluorine atoms by controlling the oxidation potential. acs.orgnih.gov A key advantage of this method is its ability to selectively fluorinate the tertiary carbon positions of the adamantane cage. acs.orgnih.gov

Researchers have successfully prepared mono-, di-, tri-, and tetrafluoroadamantanes from adamantane by adjusting the electrolysis conditions. nih.gov For instance, the electrolysis of adamantane at 2.30 V in a mixture of Et₃N-5HF and CH₂Cl₂ can yield 1-fluoroadamantane (B1266609) selectively. acs.org The methodology is also compatible with adamantane derivatives containing functional groups like esters, cyano, and acetoxymethyl groups, which can tolerate the reaction conditions. acs.org In some cases, simple nitrate (B79036) additives and carbon-based electrodes are used with a fluorine source like Selectfluor to convert C-H bonds to C-F bonds. nih.govthieme-connect.com This electrochemical approach is often considered a safer and more reliable alternative to direct fluorination with hazardous reagents like elemental fluorine, although it may require a multi-step process. acs.org

| Adamantane Derivative | Fluorination Product(s) | Key Conditions | Reference(s) |

| Adamantane | 1-Fluoroadamantane, 1,3-Difluoroadamantane | Et₃N-5HF, Controlled Potential (2.30 V) | acs.org |

| Adamantane | Mono-, di-, tri-, and tetrafluoroadamantanes | Et₃N-5HF, Controlled Oxidation Potential | nih.gov |

| Various (including ketones, esters) | Mono-fluorinated products | Selectfluor, Nitrate additive, Carbon electrodes | nih.govthieme-connect.com |

Framework Construction Methods for Fluorinated Adamantane Cages

Beyond direct fluorination of a pre-formed adamantane skeleton, fluorinated adamantane cages can be accessed through the construction of the framework itself. One established method involves the halogen-exchange reaction, where a different halogen on the adamantane core is replaced with fluorine. A direct synthesis for this compound involves refluxing 5-bromo-2-adamantanone with silver fluoride (AgF) in dry cyclohexane. nih.gov This nucleophilic substitution reaction effectively swaps the bromine atom at a bridgehead position for a fluorine atom.

Another approach to constructing substituted adamantane frameworks utilizes the cyclization of bicyclic precursors, specifically derivatives of bicyclo[3.3.1]nonanes. mdpi.com These precursors can be synthesized from simpler building blocks. mdpi.com While not exclusively for fluorinated derivatives, these cage-forming cyclizations offer a strategic route to complex adamantanes. For example, using an excess of a Grignard reagent on a bicyclic keto-epoxide can lead to a protoadamantane (B92536) cage which, upon work-up, yields a keto-alcohol, demonstrating the formation of the adamantane-like structure through transannular cyclization. mdpi.com

| Starting Material | Reagents | Product | Method Type | Reference(s) |

| 5-Bromo-2-adamantanone | Silver Fluoride (AgF), Cyclohexane | This compound | Halogen Exchange | nih.gov |

| Bicyclic Keto-epoxide | Grignard Reagent | Protoadamantane derivative | Framework Construction | mdpi.com |

Derivatization and Functionalization during Synthesis of this compound Derivatives

The synthesis of derivatives of this compound often requires strategic manipulation of the carbonyl group, including its protection and reduction.

Derivatization and Functionalization during Synthesis of this compound Derivatives

Synthesis of Ketals as Protective Groups in this compound Chemistry

In the multistep synthesis of complex molecules derived from this compound, the ketone functional group may need to be protected to prevent it from reacting in subsequent chemical steps. The formation of a ketal, specifically an ethylene (B1197577) ketal, is a common strategy for protecting ketones. The compound this compound ethylene ketal has been synthesized, indicating its role as a protected intermediate in the chemistry of fluorinated adamantanes. chemsrc.com This protection allows for chemical modifications on other parts of the molecule without affecting the carbonyl group, which can be regenerated later by hydrolysis of the ketal.

| Compound Name | CAS Number | Purpose | Reference(s) |

| This compound ethylene ketal | 1227734-59-9 | Protection of the ketone group | chemsrc.com |

Preparation of Fluorinated Adamantanols through Carbonyl Reduction

The reduction of the carbonyl group in fluorinated adamantanones is a key step to produce the corresponding fluorinated adamantanols. Research has shown that the carbonyl group of F-adamantanone can be readily reduced using lithium aluminum hydride (LiAlH₄) in an ether solution at room temperature to yield the corresponding alcohol. acs.orgfigshare.com

Specifically, the reduction of this compound has been studied, revealing interesting stereochemical outcomes. The delivery of the hydride anion from the reducing agent shows a preference for the syn-face of the carbonyl group. researchgate.net This stereoselectivity is a significant consideration in the synthesis of specific isomers of fluorinated adamantanols. This transformation is crucial for accessing a different class of fluorinated adamantane derivatives with a hydroxyl functional group, which can be used for further synthetic elaborations. tennessee.edu

| Starting Ketone | Reducing Agent | Product Alcohol | Key Finding | Reference(s) |

| F-Adamantanone | LiAlH₄ | 2-Hydryl-F-adamantan-2-ol | Facile reduction of the electron-deficient carbonyl | acs.orgfigshare.com |

| This compound | Hydride reducing agent | 5-Fluoro-2-adamantanol | Preferential syn-delivery of hydride | researchgate.net |

Spectroscopic Characterization Methodologies for Structural Elucidation of 5 Fluoro 2 Adamantanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of 5-Fluoro-2-adamantanone. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a detailed molecular map can be constructed.

Proton (¹H) NMR Studies

Proton NMR spectroscopy of this compound, typically conducted in a deuterated chloroform (B151607) (CDCl₃) solvent, reveals a complex pattern of signals corresponding to the 13 hydrogen atoms in the molecule. nih.gov The spectrum is characterized by a series of multiplets in the upfield region, indicative of the saturated adamantane (B196018) cage.

A study reported the following ¹H NMR data for this compound at 300 MHz:

δ 2.69 (d, J = 4.5 Hz, 2H)

δ 2.44 (q, J = 3.3 Hz, 1H)

δ 2.30–2.18 (m, 2H)

δ 2.13 (dtd, J = 8.6, 4.6, 4.2, 2.3 Hz, 4H)

δ 1.97 (q, J = 3.0, 2.5 Hz, 4H) nih.gov

These signals and their coupling patterns provide precise information about the spatial relationships between the different protons within the rigid adamantane framework. nih.gov

Interactive Data Table: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons |

| 2.69 | d | 4.5 | 2H |

| 2.44 | q | 3.3 | 1H |

| 2.30-2.18 | m | - | 2H |

| 2.13 | dtd | 8.6, 4.6, 4.2, 2.3 | 4H |

| 1.97 | q | 3.0, 2.5 | 4H |

Carbon-13 (¹³C) NMR Studies

Fluorine-19 (¹⁹F) NMR Analysis

Fluorine-19 NMR is a highly sensitive technique that provides unambiguous evidence for the presence of fluorine in the molecule. huji.ac.ilsemanticscholar.org For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom. One study reports the ¹⁹F NMR data at 282 MHz as δ -140.27 (dq, J = 7.9, 4.6, 3.8 Hz). nih.gov The chemical shift value is characteristic for a fluorine atom attached to a saturated, polycyclic system. sigmaaldrich.com The multiplet pattern (a doublet of quartets) arises from the coupling of the fluorine nucleus with the neighboring protons on the adamantane cage, further confirming the structural assignment. nih.gov

Other Spectroscopic and Analytical Techniques

In addition to NMR, other spectroscopic methods play a vital role in the comprehensive characterization of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. utdallas.edu In the IR spectrum of this compound, the most prominent feature would be a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically appearing in the region of 1710-1720 cm⁻¹. utdallas.edu This confirms the presence of the ketone group. Additionally, the spectrum would display various C-H stretching and bending vibrations associated with the adamantane framework. The C-F stretching vibration would also be present, though it may be less intense and appear in the fingerprint region of the spectrum, making it more complex to assign definitively without comparative analysis.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular formula is C₁₀H₁₃FO, which corresponds to a molecular weight of 168.21 g/mol . chemicalbook.com In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 168. A study utilizing Gas Chromatography-Mass Spectrometry (GC-MS) confirmed the presence of a compound with m/z 168.10. nih.gov The fragmentation pattern would be characteristic of the adamantane cage, with initial loss of small neutral molecules like CO and HF being plausible fragmentation pathways, providing further structural confirmation. A study on 5-substituted adamantan-2-ones noted that the mass spectrometric behavior can be rationalized by the leaving group ability of the substituent at the C-5 position. researchgate.net

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by percentage) of a compound. This method is crucial in the process of chemical characterization, as it provides a direct means to verify the empirical and molecular formula of a newly synthesized or purified substance. The technique works by combusting a small, precisely weighed sample of the compound in an excess of oxygen. The combustion products, such as carbon dioxide, water, and nitrogen oxides, are collected and measured to determine the mass of each element present in the original sample.

For this compound, elemental analysis serves to confirm the presence and relative abundance of carbon, hydrogen, and oxygen, and to verify the absence of other elements (unless derivatized). The experimentally determined percentages of each element are then compared against the theoretical values calculated from the compound's proposed molecular formula, C₁₀H₁₃FO. chemicalbook.com

The theoretical elemental composition is calculated based on the molecular formula and the atomic weights of the constituent atoms (C = 12.011 u, H = 1.008 u, F = 18.998 u, O = 15.999 u). For this compound, with a molecular weight of 168.21 g/mol , the theoretical percentages are as follows. chemicalbook.com

Detailed Research Findings

Research studies focused on the synthesis and characterization of halogenated adamantanones utilize a suite of analytical methods to confirm the structure and purity of the target compounds. nih.gov While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular structure and mass, elemental analysis offers foundational evidence of the elemental ratios, confirming the empirical formula. nih.gov

For this compound, the expected results from an elemental analysis would show the percentage of carbon and hydrogen. The percentage of oxygen is typically determined by difference. A close correlation between the found (experimental) and calculated (theoretical) values, usually within ±0.4%, is considered a confirmation of the sample's purity and correct elemental composition.

Below is a data table summarizing the theoretical elemental composition for this compound.

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass in Formula ( g/mol ) | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 71.40 | Not Available in Searched Sources |

| Hydrogen | H | 1.008 | 13 | 13.104 | 7.79 | Not Available in Searched Sources |

| Fluorine | F | 18.998 | 1 | 18.998 | 11.30 | Not Available in Searched Sources |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.51 | Not Available in Searched Sources |

| Total | 168.21 | 100.00 |

Reaction Mechanisms and Reactivity Profiles of 5 Fluoro 2 Adamantanone

Nucleophilic Addition Reactions at the Adamantanone Carbonyl Center

The carbonyl group of 5-fluoro-2-adamantanone is a key site for nucleophilic attack. The stereochemical outcome and the rate of these reactions are subtly controlled by the electronic properties of the distant fluoro substituent.

The reduction of this compound by hydride reagents, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), provides a classic example of stereoselective synthesis. The approach of the hydride to the carbonyl carbon can occur from two faces: the syn face (the same side as the fluorine atom) or the anti face (the opposite side).

Studies have shown that the reduction of 5-substituted adamantanones with complex metal hydrides leads to the formation of diastereoisomeric alcohols. The ratio of these products is dependent on the nature of the substituent at the C-5 position. For instance, electron-withdrawing substituents like fluorine favor the formation of the syn alcohol. This preference is attributed to electronic effects transmitted through the rigid adamantane (B196018) framework. cdnsciencepub.comcolorado.edu

| Reagent | Solvent | Product Ratio (syn:anti) | Reference |

| NaBH₄ | D₂O | 86:14 (for trimethylammonium salt) | nycu.edu.tw |

| NaBH₄ | Methanol | 62:38 | nycu.edu.tw |

This table presents data on the stereoselective reduction of 5-substituted adamantanones, illustrating the influence of substituents and solvents on the product distribution.

The stereoselectivity of these reductions can be further influenced by the inclusion of the ketone in host molecules like cyclodextrins. Complexation with β-cyclodextrin has been shown to dramatically reverse the facial selectivity in the reduction of 5-substituted adamantanones, including those with a fluoro group. researchgate.net This is because the host molecule can selectively block one face of the carbonyl group, directing the hydride attack to the other face. researchgate.net

The electron-withdrawing nature of the fluorine atom at the C-5 position increases the electrophilicity of the carbonyl carbon at C-2. This is due to an inductive effect that polarizes the C-F bond, which in turn withdraws electron density from the rest of the adamantane cage, including the carbonyl group. colorado.edunycu.edu.tw This enhanced electrophilicity makes the carbonyl carbon more susceptible to nucleophilic attack.

Theoretical calculations have supported these experimental observations. Ab initio molecular orbital calculations have shown that a fluoro substituent at the C-5 position of adamantanone stabilizes the transition state for nucleophilic addition, particularly for attack from the syn face. researchgate.net This stabilization is a key factor in the observed facial selectivity. researchgate.net

The increased reactivity due to the fluoro substituent is not limited to hydride reductions. Other nucleophilic addition reactions are also accelerated. The magnitude of this rate enhancement provides a quantitative measure of the electronic effect of the remote substituent.

The facial selectivity in nucleophilic additions to this compound is a result of a delicate balance of several factors:

Electronic Effects: As discussed, the primary factor is the electron-withdrawing inductive effect of the fluorine atom. This effect is transmitted through the sigma bonds of the adamantane framework, a phenomenon sometimes referred to as a through-bond interaction. This electronic influence makes the syn face more electrophilic and therefore more reactive towards nucleophiles. cdnsciencepub.comnycu.edu.tw

Orbital Overlap (Hyperconjugation): The transition state of the nucleophilic addition can be stabilized by hyperconjugative interactions between the forming bond and the anti-periplanar C-C bonds of the adamantane cage. The electron-withdrawing fluorine substituent can modulate the electron-donating ability of these bonds, thereby influencing the stability of the two possible transition states (syn and anti attack) differently. colorado.edu

Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity. In some cases, specific interactions between the solvent and the ketone or the reagent can play a significant role. researchgate.net For example, a much-enhanced syn hydride delivery is observed in water compared to organic solvents for the reduction of 5-substituted adamantanones. researchgate.net

Reactions Involving Adamantyl Carbene Intermediates (Relevance to this compound System)

While not directly formed from this compound under typical conditions, the study of adamantyl carbenes provides valuable insights into the reactivity of the adamantane cage and the influence of substituents. These highly reactive intermediates can be generated from suitable precursors and their subsequent reactions can be studied.

Adamantanylidenes, which are carbenes derived from the adamantane skeleton, are typically generated by the photolysis or thermolysis of adamantane-based diazirines or tosylhydrazone salts. researchgate.netresearchgate.net For instance, 5-substituted 2-adamantanylidenes can be generated from the corresponding 5-substituted 2-aziadamantanes. researchgate.net

These carbenes are highly reactive species and are often characterized by trapping experiments or spectroscopic techniques like laser flash photolysis. researchgate.net The presence of a substituent at the C-5 position, such as a fluorine atom, can influence the properties and reactivity of the resulting carbene.

Once generated, adamantanylidenes can undergo a variety of reactions, including intramolecular C-H insertions and rearrangements. cdnsciencepub.comresearchgate.net A key reaction is the insertion into a C-H bond at a remote position in the adamantane cage, leading to the formation of a new C-C bond and a polycyclic product. researchgate.net

The presence of a substituent at C-5 can direct the regioselectivity of these intramolecular reactions. For example, in the Bamford-Stevens reaction of 5-substituted 2-adamantanone (B1666556) tosylhydrazones, the resulting carbene undergoes insertion into the C-H bonds of the cage. An electron-withdrawing substituent like chlorine favors insertion at the C-H bonds most remote from the substituent. nycu.edu.tw A similar directing effect would be expected for a fluoro substituent.

Theoretical studies on adamantylidene have shown that it has a singlet ground state and can rearrange to other isomeric structures. cdnsciencepub.comresearchgate.net These rearrangements often involve 1,2-hydrogen or 1,2-carbon migrations. cdnsciencepub.com The presence of a 5-fluoro substituent would be expected to influence the energy barriers for these rearrangements, potentially favoring certain pathways over others.

Transformations at the Adamantane Cage and Fluorine Atom

The reactivity of this compound is not limited to the carbonyl group. The adamantane cage itself, along with the attached fluorine atom, presents unique opportunities for chemical transformations. These reactions are influenced by the electronic effects of the substituents and the inherent strain and stability of the polycyclic system.

Functional Group Interconversions at Remote Adamantane Positions

The rigid structure of the adamantane cage allows for the transmission of electronic effects between substituents at remote positions. The presence of the electron-withdrawing ketone at the C-2 position influences the reactivity of the bridgehead C-5 position.

Research into the reactivity of analogous compounds provides significant insight. Studies on 5-chloro-2-adamantanone (B1582926), for instance, demonstrate that functional group interconversions at the C-5 position are feasible. In photostimulated reactions with trimethylstannyl anions (Me₃Sn⁻) in liquid ammonia, 5-chloro-2-adamantanone undergoes a substitution reaction to yield 5-trimethylstannanyl-2-adamantanone. acs.org This transformation proceeds via a radical nucleophilic substitution (SRN1) mechanism. acs.org

Interestingly, competition experiments revealed that 1-chloroadamantane (B1585529) is approximately 5.3 times more reactive than 5-chloro-2-adamantanone in this reaction. acs.org This suggests that the electron-withdrawing carbonyl group at C-2 deactivates the remote C-5 position toward the SRN1 reaction pathway. acs.org Conversely, other studies have shown that an electron-withdrawing substituent at the 5-position, such as a fluoro or chloro group, influences the stereoselectivity of nucleophilic attack at the C-2 carbonyl carbon. colorado.edunycu.edu.tw This mutual electronic influence underscores the interconnected reactivity of the adamantane framework.

Table 1: Functional Group Interconversion at the C-5 Position of a Substituted 2-Adamantanone

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|

Potential for Fluorine Atom Substitution Reactions in Fluorinated Adamantanones

The carbon-fluorine bond is the strongest single bond in organic chemistry, making the fluorine atom in this compound generally unreactive and resistant to substitution. acs.org The C-F bond at a tertiary (bridgehead) carbon, as in this molecule, is particularly inert due to steric hindrance and the high energy of potential carbocation intermediates. However, under specific and often harsh conditions, this bond can be activated.

One potential pathway for substitution involves the formation of a highly stable adamantyl cation. Research has shown that treating 1-fluoroadamantane (B1266609) with a potent superacid like antimony pentafluoride (SbF₅) successfully cleaves the C-F bond to generate the 1-adamantyl cation. wikipedia.org This cation can then, in principle, be trapped by other nucleophiles. This method, however, is limited by the requirement for extremely strong Lewis or Brønsted acids.

Modern advances in C-F bond activation offer more nuanced potential routes:

Lewis Acid Catalysis : Strong Lewis acids have shown promise in activating alkyl fluorides. For example, ytterbium triiodide (YbI₃) has been used for the selective iodination of tertiary alkyl fluorides. gu.se

Silylium (B1239981) Ions : Catalytic amounts of silylium ions (R₃Si⁺), which have a high affinity for fluoride (B91410), can mediate the hydrodefluorination of alkyl fluorides in the presence of a hydride source. gu.se

Supramolecular Catalysis : In a novel approach, the encapsulation of tertiary alkyl fluorides within a self-assembled resorcinarene (B1253557) capsule has been shown to activate the "inert" C-F bond under mild conditions (40°C) without strong acids, leading to elimination products. nih.gov

The inertness of the C-F bond is highlighted in competitive reactions. For example, the reaction of 1-fluoro-4-iodobicyclo[2.2.2]octane with lithium trimethylstannyl results in the substitution of the iodine atom while the fluorine atom remains intact, demonstrating the significantly lower reactivity of the C-F bond in SRN1 reactions. acs.org

Therefore, while direct nucleophilic substitution of the fluorine atom in this compound is highly challenging, potential pathways for its transformation exist, primarily through forceful methods involving superacids or advanced catalytic systems designed for C-F bond activation.

Table 2: Potential Methods for C-F Bond Activation in Tertiary Alkyl Fluorides

| Method | Reagent/Catalyst | Conditions | Mechanism/Principle | Reference |

|---|---|---|---|---|

| Superacid Activation | Antimony Pentafluoride (SbF₅) | Harsh, strongly acidic | Fluoride abstraction to form a stable carbocation. | wikipedia.org |

| Lewis Acid Catalysis | Ytterbium Triiodide (YbI₃) | Catalytic | Activation of C-F bond for nucleophilic attack by iodide. | gu.se |

| Supramolecular Catalysis | Self-assembled resorcinarene capsule | Mild (40°C) | Encapsulation and confinement activate the C-F bond. | nih.gov |

Computational and Theoretical Investigations into 5 Fluoro 2 Adamantanone Chemistry

Quantum Chemical Studies on Electronic Structure and Conformation

Quantum chemical calculations are powerful tools for elucidating the geometric and electronic properties of molecules. chemrxiv.orgmjcce.org.mk For 5-Fluoro-2-adamantanone, these methods provide critical insights into its preferred conformation and the influence of the fluorine substituent on the carbonyl group's reactivity.

Geometry Optimization and Energy Minimization Techniques for this compound

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined. utwente.nl This is achieved through various energy minimization techniques rooted in quantum mechanics. Density Functional Theory (DFT) is a commonly employed method, with hybrid functionals like B3LYP being particularly popular for their balance of accuracy and computational cost. chemrxiv.orgacs.org These calculations are performed with a specific basis set, such as 6-31G(d,p), which defines the mathematical functions used to describe the orbitals of each atom. chemrxiv.orgmjcce.org.mk For adamantane (B196018) systems, computational studies have successfully used methods including Hartree-Fock (HF), DFT, and more advanced techniques like Møller-Plesset perturbation theory (MP2) to determine stable conformations and transition state geometries. psu.eduresearchgate.net The process involves iteratively adjusting the geometry to find a point on the potential energy surface where the net forces on all atoms are zero, corresponding to a local or global energy minimum. utwente.nl

Table 1: Common Quantum Chemical Methods for Geometry Optimization

| Method | Description | Common Application |

|---|---|---|

| Hartree-Fock (HF) | An ab initio method that solves the Schrödinger equation in an approximate way, neglecting electron correlation. | Provides a basic, computationally inexpensive starting point for geometry. psu.edu |

| Density Functional Theory (DFT) | A method based on the electron density rather than the wave function. Functionals like B3LYP include some electron correlation effects. | Widely used for geometry optimization and frequency calculations on medium to large organic molecules due to its good accuracy-to-cost ratio. chemrxiv.orgacs.org |

| Møller-Plesset Perturbation Theory (MP2) | A post-Hartree-Fock method that incorporates electron correlation. | Offers higher accuracy than HF or standard DFT, especially for systems where electron correlation is crucial. |

| Coupled Cluster (CC) | A highly accurate method for including electron correlation. | Considered a "gold standard" for small molecules but is computationally very expensive. utwente.nl |

Analysis of Electron Density Distribution and Inductive Effects of Fluorine

The fluorine atom at the C5 position significantly influences the electronic environment of the 2-adamantanone (B1666556) system. Its strong electronegativity exerts a powerful electron-withdrawing inductive effect (-I) through the sigma bond framework. This effect polarizes the C-F bond and, to a lesser extent, the adjacent C-C bonds, drawing electron density away from the cage and towards the fluorine atom. nycu.edu.tw

Computational techniques such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and the theory of Atoms in Molecules (AIM) are used to quantify this charge distribution. mjcce.org.mkmdpi.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides further insight. For a ketone, the LUMO is typically the π* orbital of the carbonyl group. The electron-withdrawing fluorine atom lowers the energy of the LUMO, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. luisrdomingo.com

Furthermore, the concept of hyperconjugation plays a crucial role. The C-F bond can act as a poor electron donor, but more importantly, the vicinal C-C bonds anti-periplanar to the C-F bond become more electron-rich. nycu.edu.tw In the context of an approaching nucleophile, this differential electron density influences which face of the carbonyl is more reactive. nycu.edu.twnycu.edu.tw

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Interpretation for this compound |

|---|---|---|

| Electronic Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape. The fluorine atom makes μ more negative, indicating greater stability of electrons. luisrdomingo.com |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) | Measures resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness. mjcce.org.mk |

| Global Electrophilicity (ω) | ω = μ2 / 2η | An index of electrophilic character. The electron-withdrawing fluorine increases the electrophilicity of the molecule, centered at the carbonyl carbon. luisrdomingo.com |

Evaluation of Distortion and Pyramidalization at Carbonyl Centers

In an ideal ketone, the carbonyl carbon is sp²-hybridized and planar. However, in strained systems like adamantane derivatives, the carbonyl center can undergo distortion. nycu.edu.tw This distortion involves two primary components: twisting of the C=O bond relative to the substituent plane and pyramidalization of the carbonyl carbon (moving out of the plane defined by its three attached atoms). nih.gov

These distortions are quantified by Winkler-Dunitz parameters, where χC describes the pyramidalization at the carbonyl carbon. nsf.govsemanticscholar.org A non-zero χC value indicates a deviation from planarity. Computational studies on adamantanone systems have shown that substituents can induce skeletal deformations. psu.edu For this compound, the electron-withdrawing fluorine substituent can cause minor shrinkage of adjacent C-C bonds. psu.edu This distortion, though subtle, can influence the accessibility of the two faces of the carbonyl group to an incoming nucleophile. nycu.edu.tw The pyramidalization effectively pre-distorts the carbonyl carbon towards the sp³ geometry it will adopt in the tetrahedral intermediate, potentially lowering the activation energy for nucleophilic addition.

Table 3: Carbonyl Distortion in Adamantane Systems

| Compound | Key Feature | Expected Pyramidalization (χC) | Implication |

|---|---|---|---|

| 2-Adamantanone | Parent, symmetrical ketone | Near zero | Baseline for comparison. researchgate.net |

| This compound | Electron-withdrawing group | Small, non-zero | Subtle pre-distortion of the carbonyl carbon. psu.edu |

Mechanistic Probes through Transition State Theory

Transition state theory is a cornerstone of computational reaction dynamics, allowing chemists to map potential energy surfaces and identify the lowest energy pathways for chemical transformations.

Mapping Reaction Pathways for Nucleophilic Additions to Carbonyl Groups

For the nucleophilic addition to this compound, computational methods can model the entire reaction coordinate from reactants to products. acs.org This involves locating the structure and energy of the transition state (TS), which represents the maximum energy point along the reaction pathway. The calculation of vibrational frequencies is used to confirm the nature of the stationary points: a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. psu.edu

These calculations can distinguish between different mechanistic possibilities, such as a concerted, one-step addition versus a multi-step process involving a discrete intermediate. nycu.edu.tw For hydride reduction, for example, the model would show the hydride nucleophile approaching the carbonyl carbon, leading to a transition state where the new C-H bond is partially formed and the C=O pi bond is partially broken. The rigid adamantane framework ensures that the reaction proceeds through a well-defined geometry, making it an excellent system for testing theoretical models. nycu.edu.tw

Computational Prediction of Stereochemical Outcomes

A key success of computational chemistry is its ability to predict and explain stereoselectivity. In this compound, the two faces of the carbonyl group are diastereotopic. Attack from the same side as the C5 substituent is termed syn-attack (or en-attack), while attack from the opposite side is anti-attack (or zu-attack). nycu.edu.twresearchgate.net

Experiments have shown that nucleophilic attack, such as reduction by NaBH₄, occurs preferentially at the zu face, anti to the fluorine substituent. nycu.edu.twpsu.edu Computational models explain this preference by comparing the energies of the syn and anti transition states. The lower energy transition state corresponds to the major product. Several models are used to rationalize this outcome:

Cieplak Model : This model suggests that the nucleophile prefers to attack from the face that is anti-periplanar to the most electron-donating bonds. In this compound, the C-C bonds are better donors than the electron-poor C-C bonds adjacent to the C-F bond, predicting attack from the zu face, which is consistent with experimental results. nycu.edu.tw

Felkin-Anh Model : This model emphasizes steric hindrance and the positioning of the largest group perpendicular to the attack trajectory. In this rigid system, the Cieplak model based on electronic effects provides a better explanation. psu.edu

Hyperconjugation : The favored transition state is stabilized by hyperconjugative interaction between the filled orbital of the vicinal, anti-periplanar C-C bonds and the partially empty, newly forming σ* orbital of the incipient nucleophile-carbon bond. nycu.edu.tw

Exterior Frontier Orbital Extension (EFOE) Model : This analysis shows that skeletal deformation in the adamantane cation can significantly alter the accessibility of the two faces, explaining observed stereochemical ratios. psu.edu

Table 4: Calculated and Experimental Stereoselectivity of Nucleophilic Addition to this compound

| Reagent/Reaction | Computational Model | Predicted Major Attack | Experimental Ratio (anti:syn) | Reference |

|---|---|---|---|---|

| NaBH₄ Reduction | Cieplak / Hyperconjugation | anti (zu) | 63:37 | psu.edu |

| Hydride reduction of 2-methoxy-5-fluoroadamant-2-yl cation | EFOE Analysis | syn | 17:83 | psu.edu |

Role of Electrostatic and Torsional Interactions in Selectivity

The stereoselectivity of nucleophilic additions to the carbonyl group of 5-substituted adamantanones is a subject of considerable theoretical interest. In sterically unbiased systems like this compound, the facial selectivity of attack is not governed by steric hindrance but rather by subtle electronic effects. Computational studies have been instrumental in elucidating the roles of electrostatic and torsional interactions in directing the approach of a nucleophile.

Ab initio molecular orbital calculations have shown that the introduction of a fluorine atom at the C5 position significantly alters the electronic landscape of the adamantanone core. The high electronegativity of the fluorine atom induces a through-bond and through-space electrostatic effect. This can influence the trajectory of an incoming nucleophile. nycu.edu.tw For instance, in the reduction of 5-substituted adamantanones, the preference for attack from the syn or anti face (relative to the substituent) is dictated by these electronic perturbations.

Torsional strain, involving the partial bonds formed in the transition state, also plays a critical role. researchgate.net As a nucleophile approaches the carbonyl carbon, the geometry of the adamantane cage distorts. The extent and nature of this distortion are influenced by the C5-substituent. Theoretical models have been developed to quantify the torsional strain in the transition states leading to the two possible diastereomeric products. These models often correlate the calculated strain energies with the experimentally observed product ratios.

Research has indicated that for 5-substituted adamantanones, hyperconjugative effects can also be significant. nycu.edu.tw The interaction between the developing negative charge on the oxygen atom and the anti-periplanar C-C or C-H bonds of the adamantane framework can stabilize the transition state. The presence of an electron-withdrawing fluorine atom can modulate the effectiveness of this hyperconjugation, thereby influencing the stereochemical outcome.

A study on the reduction of 4-ax-substituted adamantanones predicted a preference for the formation of the axial alcohol, a result attributed to the inductive effect of the electron-withdrawing substituent. cdnsciencepub.com While this study focused on the 4-position, the principles of through-bond electronic effects are transferable to the 5-substituted case.

The following table summarizes the key interactions influencing selectivity in nucleophilic additions to this compound:

| Interaction Type | Description | Influence on Selectivity |

| Electrostatic Effects | Through-bond and through-space polarization induced by the electronegative fluorine atom. | Can favor or disfavor nucleophilic attack from a particular face depending on the nature of the nucleophile. |

| Torsional Strain | Strain arising from the distortion of the adamantane cage in the transition state. | The relative energies of the transition states leading to the two diastereomers are affected by torsional strain. |

| Hyperconjugation | Interaction of the developing alkoxide with anti-periplanar sigma bonds. | The electron-withdrawing fluorine atom can modulate the stabilizing effect of hyperconjugation. |

Advanced Computational Methodologies

To gain a more comprehensive understanding of the chemical behavior of this compound, advanced computational techniques are employed. These methods allow for the simulation of the molecule's dynamic behavior and the explicit consideration of its environment.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of molecules. epfl.ch By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into conformational changes, vibrational motions, and intermolecular interactions.

For this compound, MD simulations can be used to explore its dynamic properties in various environments, such as in the gas phase or in solution. tandfonline.com These simulations can reveal how the rigid adamantane cage vibrates and how the fluorine substituent influences these motions. Furthermore, by simulating the interaction of this compound with solvent molecules or other reactants, MD can provide a dynamic picture of the reaction process, complementing the static information obtained from quantum mechanical calculations of transition states. nih.gov

The quality of an MD simulation is highly dependent on the accuracy of the force field used to describe the interactions between atoms. epfl.ch For a molecule like this compound, it is crucial to employ a force field that accurately represents the polar nature of the C-F and C=O bonds.

Recent advancements in computational power and simulation algorithms have made it possible to perform long-timescale MD simulations, which are essential for studying rare events such as chemical reactions. These simulations can provide valuable data on reaction mechanisms and kinetics.

Solvation Models and Solvent Effects in Reaction Studies

Chemical reactions are often profoundly influenced by the solvent in which they are carried out. researchgate.net Solvation models are computational methods used to account for the effects of the solvent on the solute. These models can be broadly categorized into explicit and implicit solvation models.

In explicit solvation models, individual solvent molecules are included in the simulation box along with the solute. This approach allows for a detailed description of solute-solvent interactions, such as hydrogen bonding. However, it is computationally expensive.

Implicit solvation models, also known as continuum models, represent the solvent as a continuous medium with a given dielectric constant. tandfonline.com This approach is computationally less demanding and is often used in conjunction with quantum mechanical calculations to estimate the free energy of solvation.

For studying reactions of this compound, both types of solvation models can be valuable. For instance, in the study of a nucleophilic addition, an explicit solvent model could be used to investigate the specific interactions of solvent molecules with the carbonyl group and the incoming nucleophile. An implicit model could be used to quickly screen the effect of different solvents on the reaction rate and selectivity.

The choice of solvent can influence not only the thermodynamics and kinetics of a reaction but also the conformational preferences of the solute. researchgate.net For a molecule with a polar functional group like this compound, the polarity of the solvent can significantly affect its rotational and vibrational behavior.

The following table provides a comparison of explicit and implicit solvation models:

| Feature | Explicit Solvation Model | Implicit Solvation Model |

| Representation of Solvent | Individual solvent molecules | Continuous medium with a dielectric constant |

| Computational Cost | High | Low to moderate |

| Level of Detail | High (specific solute-solvent interactions) | Low (bulk solvent effects) |

| Typical Application | Detailed study of solvation shells, hydrogen bonding | Rapid estimation of solvation free energies, screening of solvent effects |

Applications and Synthetic Utility of 5 Fluoro 2 Adamantanone in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

The unique structural and electronic properties of 5-fluoro-2-adamantanone have been harnessed by synthetic chemists to construct a variety of intricate molecular frameworks. The ketone at the C2 position serves as a versatile handle for a wide array of chemical transformations, while the fluorine atom at the C5 bridgehead position exerts significant stereoelectronic effects, influencing the outcome of reactions at the distal carbonyl group.

While the direct use of this compound in the synthesis of large, complex polycyclic systems is an evolving area of research, its utility in forming new ring systems through cycloaddition reactions has been demonstrated. These reactions lay the groundwork for building more elaborate fluorinated polycyclic architectures.

For instance, this compound and its derivatives, such as 5-fluoroadamantane-2-thione, have been employed in [2+2] and [4+2] cycloaddition reactions. researchgate.netnycu.edu.tw In one study, the Diels-Alder reaction of 5-fluoroadamantane-2-thione with 2,3-dimethylbuta-1,3-diene was shown to proceed with a preference for the reagent to attack the zu face (syn to the fluorine substituent). nycu.edu.tw This facial selectivity, governed by the electronic influence of the remote fluorine atom, is a critical consideration in the stereocontrolled synthesis of new polycyclic systems.

Similarly, 1,3-dipolar cycloaddition reactions of benzonitrile (B105546) oxide with 5-fluoroadamantane-2-thione and 2-methylene-5-fluoroadamantane have been investigated, leading to the formation of isomeric Δ²-1,4,2-oxathiazolines and Δ²-isoxazolines, respectively. nycu.edu.twresearchgate.net These reactions demonstrate the potential of this compound as a starting material for constructing novel heterocyclic rings fused to the adamantane (B196018) core. The predictable stereochemical outcomes, guided by the fluorine substituent, are instrumental in the rational design of complex fluorinated polycycles. Further elaboration of these initial cycloadducts can provide access to a wider range of intricate polycyclic architectures.

This compound is a valuable precursor for a diverse range of adamantane derivatives, many of which have applications in medicinal chemistry and materials science. nih.govmdpi.com The ketone functionality can be readily transformed into a variety of other functional groups, and the fluorine atom can modulate the physicochemical properties of the resulting molecules.

One important class of derivatives is the 2-amino-5-fluoroadamantanes. These can be synthesized from this compound and are considered valuable building blocks for more complex organic molecules. acs.org The introduction of an amino group provides a handle for further functionalization, such as the synthesis of amides, ureas, and other nitrogen-containing heterocycles.

Furthermore, the carbonyl group of this compound can be used to construct spirocyclic systems, where a new ring system is attached at the C2 position. For example, spiro-adamantane pyrrolidines have been synthesized from adamantanone and have shown promising antiviral activity. nih.govresearchgate.net The fluorine substituent at the C5 position can be used to fine-tune the biological activity and pharmacokinetic properties of these spirocyclic derivatives. The reaction of 5-substituted adamantan-2-ones with methacrylonitrile (B127562) via a Paterno-Büchi reaction leads to the formation of spiro-oxetanes, further showcasing the versatility of this scaffold. nycu.edu.tw

Table 1: Examples of Adamantane Derivatives Synthesized from 5-Substituted-2-Adamantanones

| Precursor | Reagents and Conditions | Product Type | Application/Significance | Reference(s) |

|---|---|---|---|---|

| This compound | Methacrylonitrile, hv | Spiro-oxetane | Study of facial selectivity in photocycloadditions | nycu.edu.tw |

| 5-Fluoroadamantane-2-thione | Benzonitrile oxide | Spiro-oxathiazoline | Probing electronic factors in cycloadditions | nycu.edu.tw |

| 2-Methylene-5-fluoroadamantane | Benzonitrile oxide | Spiro-isoxazoline | Investigation of transition-state hyperconjugation | researchgate.net |

Contributions to Understanding Structure-Reactivity Relationships

The rigid and well-defined geometry of the adamantane cage makes this compound an ideal model system for studying the transmission of electronic effects through space and through bonds. These studies provide fundamental insights into structure-reactivity relationships that are broadly applicable in organic chemistry.

The influence of the electron-withdrawing fluorine atom at the C5 position on the reactivity of the C2 carbonyl group is a classic example of a remote substituent effect. By systematically comparing the reactivity of this compound with that of other 5-substituted-2-adamantanones, chemists have been able to quantify the magnitude of these effects and elucidate the underlying mechanisms.

A key area of investigation has been the facial selectivity of nucleophilic additions to the carbonyl group. nycu.edu.tw The two faces of the carbonyl plane, designated as syn and anti with respect to the C5 substituent, are sterically equivalent. Therefore, any preference for attack from one face over the other must be due to electronic factors. It has been consistently observed that nucleophiles preferentially attack the zu face (syn to the electron-withdrawing fluoro substituent). researchgate.net This phenomenon has been explained by the concept of transition-state hyperconjugation, where the incoming nucleophile's HOMO interacts more favorably with the σ* orbital of the anti-C-C bond, which is a better electron acceptor due to the influence of the fluorine atom. nycu.edu.tw

The magnitude of this facial selectivity has been studied for various reactions, including reductions with sodium borohydride (B1222165) and alkylations with organolithium reagents. researchgate.net The data from these studies can be used to construct Hammett plots, which correlate the logarithm of the product ratio (syn/anti) with the substituent constant (σ) of the C5 substituent. walisongo.ac.idwikipedia.orgviu.calibretexts.org These plots provide a quantitative measure of the sensitivity of the reaction to the electronic nature of the remote substituent.

Table 2: Facial Selectivity in Nucleophilic Additions to 5-Substituted-2-Adamantanones

| 5-Substituent (X) | Reaction | Product Ratio (Z/E or syn/anti) | Interpretation | Reference(s) |

|---|---|---|---|---|

| Fluoro (F) | NaBH₄ reduction | 62:38 | Preference for syn attack | researchgate.net |

| Chloro (Cl) | NaBH₄ reduction | 60:40 | Preference for syn attack | researchgate.net |

| Bromo (Br) | NaBH₄ reduction | 59:41 | Preference for syn attack | researchgate.net |

| Phenyl (Ph) | NaBH₄ reduction | 54:46 | Slight preference for syn attack | researchgate.net |

| Fluoro (F) | CH₃Li addition | 65:35 | Preference for syn attack | researchgate.net |

| Fluoro (F) | Photocycloaddition with methacrylonitrile | ~56:44 | Preference for zu face attack | nycu.edu.tw |

The insights gained from studying the structure-reactivity relationships of this compound and its analogues have led to the formulation of design principles for novel adamantane-based molecules with tailored properties. By understanding how remote substituents influence reactivity and stereochemistry, chemists can rationally design molecules for specific applications, particularly in medicinal chemistry and materials science. mdpi.comnih.gov

One key principle is that the introduction of an electron-withdrawing group, such as fluorine, at a bridgehead position can be used to control the stereochemical outcome of reactions at a distal functional group. This is particularly valuable in the synthesis of chiral adamantane derivatives, where control over stereocenters is crucial for biological activity.

Another design principle relates to the modulation of the electronic properties of the adamantane cage itself. The systematic introduction of substituents with varying electronic properties allows for the fine-tuning of properties like dipole moment and crystal packing, which is relevant for the design of new materials such as organic ferroelectrics. nih.gov For example, the substitution of 2-adamantanone (B1666556) with halogens from fluorine to iodine leads to a gradual change in crystal symmetry. nih.gov

In the context of drug design, the adamantane scaffold is often used to increase the lipophilicity of a molecule, which can improve its absorption and distribution in the body. The strategic placement of a fluorine atom, as in this compound, can further modulate these properties and can also introduce favorable interactions with biological targets. The understanding of how the fluorine atom in this compound influences the reactivity and stereochemistry of the molecule provides a powerful tool for the rational design of new adamantane-based drugs and functional materials. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Fluoro-2-adamantanone, and how do reaction conditions influence yield and purity?

- The primary synthesis involves fluorination of 2-adamantanone using fluorinating agents like Selectfluor in acetonitrile under catalytic conditions . Direct fluorination with elemental fluorine is also reported but requires stringent temperature control. Scalable methods, such as continuous flow reactors, improve reproducibility and yield in industrial settings. Purity is affected by solvent choice, catalyst loading, and post-synthesis purification (e.g., recrystallization or chromatography).

Q. How does the low oral bioavailability (~4%) of this compound impact its pharmacokinetic study design?

- The low bioavailability necessitates alternative administration routes (e.g., intravenous or intraperitoneal) for in vivo studies. Researchers should employ high-sensitivity analytical techniques like LC-MS/MS to quantify plasma concentrations and monitor metabolite formation. Stability in biological matrices (e.g., blood, liver homogenates) must also be validated to avoid underestimation due to degradation .

Q. What environmental factors influence the stability and efficacy of this compound in laboratory settings?

- Temperature and light exposure accelerate degradation, leading to byproducts with altered biochemical properties . Storage at −20°C in amber vials under inert gas (e.g., argon) is recommended. Degradation kinetics should be characterized via accelerated stability studies (e.g., 40°C/75% relative humidity) to establish shelf-life guidelines.

Advanced Research Questions

Q. How do degradation products of this compound affect cellular metabolic pathways, and what analytical methods are suitable for their identification?

- Thermal or photolytic degradation generates fluorinated alcohols and carboxylic acids, which may interfere with enzymatic assays or metabolic flux analysis . High-resolution mass spectrometry (HRMS) paired with NMR is critical for structural elucidation. In vitro models (e.g., hepatocyte cultures) can assess metabolite toxicity and pathway modulation.

Q. What role does polymorphism play in the crystallinity and reactivity of this compound, and how can this be controlled experimentally?

- Polymorphic forms (orthorhombic vs. monoclinic) exhibit distinct melting points and intermolecular interactions, affecting solubility and reaction kinetics . X-ray diffraction and differential scanning calorimetry (DSC) are essential for phase identification. Crystallization conditions (e.g., solvent polarity, cooling rates) must be optimized to isolate desired polymorphs.

Q. How do weak C–H···O–C interactions in this compound influence its binding to biomolecular targets?

- The fluorine atom enhances hydrogen-bonding capacity, stabilizing interactions with enzymes like cytochrome P450 isoforms . Computational docking simulations (e.g., AutoDock Vina) combined with isothermal titration calorimetry (ITC) can quantify binding affinities. Mutagenesis studies on target proteins (e.g., substituting active-site residues) further validate interaction mechanisms.

Data Contradiction and Resolution

Q. How can researchers reconcile discrepancies between in vitro enzyme inhibition data and in vivo efficacy studies?

- Contradictions may arise from metabolic inactivation or poor tissue penetration. Parallel assays using liver microsomes (to simulate metabolism) and cell-permeability tests (e.g., Caco-2 monolayers) are advised. Pharmacodynamic markers (e.g., target protein phosphorylation) should be monitored in vivo to confirm mechanistic relevance .

Q. What explains variability in reported thermal degradation rates across studies?

- Differences in experimental setups (e.g., heating rate, sample purity, or atmospheric conditions) contribute to inconsistent degradation profiles . Standardized protocols (e.g., ASTM E2550 for thermogravimetric analysis) and inter-laboratory validation are critical for data harmonization.

Methodological Recommendations

- Synthesis Optimization : Use DOE (Design of Experiments) to evaluate parameters like solvent polarity and fluorinating agent stoichiometry .

- Bioavailability Enhancement : Nanoformulation (e.g., liposomes) or prodrug strategies may improve systemic exposure .

- Polymorph Characterization : Pair Raman spectroscopy with X-ray crystallography for real-time phase monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.